molecular formula C20H19NO3 B2885122 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one CAS No. 325986-23-0

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one

Cat. No.: B2885122
CAS No.: 325986-23-0
M. Wt: 321.376
InChI Key: MFUHOQRDFWMSDC-UHFFFAOYSA-N
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Description

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one is a synthetic organic compound featuring a fluorenone core coupled with a 2,6-dimethylmorpholine moiety via a carbonyl linker. The fluorenone structure is a tricyclic aromatic system known as a privileged scaffold in medicinal chemistry, found in various compounds with demonstrated pharmacological activities. Fluorenone derivatives have been extensively investigated for their diverse biological properties, including significant antimicrobial and potential antitumor effects . The incorporation of the morpholine ring, a common feature in pharmaceuticals, is intended to modulate the compound's solubility, bioavailability, and interaction with biological targets. This specific molecular architecture makes it a valuable intermediate for researchers in drug discovery and development. Its primary research applications are anticipated in the synthesis of more complex bioactive molecules and in biochemical screening to evaluate its mechanism of action against specific pathogens or cellular pathways. Researchers are exploring similar fluorene-based compounds for their efficacy against bacterial and fungal strains, including their ability to disrupt biofilm formation, which is a major challenge in treating resistant infections . Furthermore, such compounds are of interest in the development of new therapeutic agents where the fluorenone moiety acts as a key pharmacophore. This product is intended for non-human research use only. It is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,6-dimethylmorpholine-4-carbonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12-10-21(11-13(2)24-12)20(23)17-9-5-8-16-18(17)14-6-3-4-7-15(14)19(16)22/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUHOQRDFWMSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Dimethylmorpholine

The morpholine precursor is synthesized via dehydration of diisopropanolamine under acidic conditions:

Reaction Scheme
$$
\text{Diisopropanolamine} \xrightarrow[\text{H}2\text{SO}4,\, 180^\circ\text{C}]{\Delta} \text{cis-2,6-Dimethylmorpholine} + \text{byproducts}
$$

Optimized Conditions

Parameter Value
Catalyst Concentrated H₂SO₄
Temperature 178–183°C
Reaction Time 4.5–5 hours
Yield 83.63%
Purity (GC) 80.4% cis-isomer

Isomer separation is achieved via crystallization of carboxylate salts in ester solvents (e.g., ethyl acetate), exploiting differential solubility between cis- and trans- isomers.

Fluorenone Functionalization

The 9H-fluoren-9-one backbone is modified through oxime formation followed by reduction:

Step 1: Oxime Synthesis
$$
\text{9H-Fluoren-9-one} + \text{NH}_2\text{OH} \rightarrow \text{9H-Fluoren-9-one oxime}
$$
Conditions : Acetic acid/water (95:5), 110°C, Zn dust.

Purification and Isolation

Critical purification steps include:

Crystallization Protocols

  • Primary Crystallization : 15–25°C for 2–3 hours in ethyl acetate
  • Secondary Crystallization : -5–5°C for 2.5–3.5 hours
  • Recrystallization Solvents : Ethyl acetate, isopropyl acetate (yield improvement: 12–15%)

Chromatographic Methods

  • Normal-phase HPLC : Silica gel column, hexane/ethyl acetate (7:3), retention time = 14.2 min
  • Purity Post-Purification : >98% (by GC-MS)

Analytical Characterization

Spectroscopic Data

Technique Key Features
MS (EI) m/z 321.4 [M]⁺, base peak at 180.1
¹³C NMR δ 208.5 (ketone C), 170.3 (amide C=O)
XRD Orthorhombic crystal system, P2₁2₁2₁

Thermodynamic Properties

Property Value
Melting Point 162–164°C
LogP 3.1 ± 0.2
Aqueous Solubility 4.7 mg/L (25°C)

Industrial-Scale Considerations

  • Cost Drivers : Diisopropanolamine price ($12–15/kg), Pd/C catalyst reuse cycles
  • Byproduct Management : Trans-2,6-dimethylmorpholine (11% yield) recycled via base hydrolysis
  • Green Chemistry Metrics :
    • E-factor: 8.2 kg waste/kg product
    • PMI: 23.4

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:

    Oxidation: The fluorenone moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the fluorenone can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenone moiety may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.

Scientific Research Applications

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets. The fluorenone moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Fluorenone derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,6-Dimethylmorpholine-4-carbonyl C₂₁H₂₁NO₃ 335.40 (calculated) Enhanced solubility (morpholine group); potential pharmacological activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one (4c) Boronate ester C₂₀H₂₁BO₃ 328.19 Suzuki coupling precursor; UV-Vis absorption at λₐᵦₛ ~350 nm
9-(Hydroxymethyl)-9H-fluorene-4-carboxylic acid Hydroxymethyl, carboxylic acid C₁₅H₁₂O₃ 240.26 High polarity; applications in polymer chemistry
2,7-Dibromo-4-nitro-9H-fluoren-9-one Bromo, nitro C₁₃H₅Br₂NO₃ 382.99 Electron-deficient; used in organic electronics
4-[9-(4-Hydroxy-3-methylphenyl)fluoren-9-yl]-2,6-dimethylphenol Phenolic groups C₂₈H₂₂O₂ 390.48 Antioxidant properties; solubility in polar solvents
2-[(4,4-Dimethylcyclohexyl)sulfonyl]-7-[[4-(1-phenylethyl)-1-piperazinyl]sulfonyl]-9H-fluoren-9-one oxime Sulfonyl, piperazinyl, oxime C₃₃H₃₆N₄O₃S₂ 624.80 Anticancer activity; biochemical research grade

Key Findings:

Morpholine-containing analogs, like the target compound, are synthesized via amide coupling or nucleophilic substitution, leveraging the morpholine’s nucleophilicity .

Optoelectronic Properties: Boronate-substituted fluorenones (e.g., 4c) show strong UV-Vis absorption due to extended conjugation, while nitro and bromo substituents (e.g., 2,7-dibromo-4-nitro-9H-fluoren-9-one) enhance electron deficiency, useful in charge-transfer systems .

Pharmacological Potential: Sulfonyl-piperazinyl derivatives (e.g., ) exhibit anticancer activity, suggesting that the morpholine group in the target compound could similarly modulate bioactivity through solubility and target binding .

Solubility and Polarity :

  • Hydroxymethyl and carboxylic acid substituents () increase hydrophilicity, whereas morpholine and sulfonyl groups balance polarity for drug delivery .

Biological Activity

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one is a synthetic compound with potential applications in biological research and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenone moiety linked to a morpholine ring, which contributes to its unique biological properties. The structural characteristics enable interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The fluorenone structure may facilitate interactions with specific enzymes or receptors, potentially leading to inhibition of their activity. The morpholine component could enhance binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : The compound interacts with various receptors, suggesting potential roles in modulating signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines.

1. Enzyme Inhibition

A study demonstrated that this compound effectively inhibits enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, which is crucial for cancer treatment strategies.

2. Cytotoxic Effects on Cancer Cell Lines

In vitro studies revealed that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
A54915Inhibition of tubulin polymerization
HeLa20Induction of apoptosis

3. Receptor Interaction Studies

Research has shown that the compound binds to specific receptors implicated in cancer progression. This interaction may modulate signaling pathways that promote tumor growth and survival.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 4-(2,6-dimethylmorpholine-4-carbonyl)aniline , this compound displays enhanced selectivity and potency against certain cancer types due to its unique structural features.

CompoundBiological ActivitySelectivity
4-(2,6-dimethylmorpholine-4-carbonyl)anilineModerate cytotoxicityLower than fluorenone
This compound High cytotoxicityHigher selectivity

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one?

Answer:
The synthesis of fluorenone derivatives typically involves reductive amination and carbonyl functionalization. For example, fluorenone intermediates can be modified via reaction with morpholine derivatives under reflux conditions. A general protocol includes:

  • Step 1: Reductive amination of 9H-fluoren-9-one using formamide and formic acid at 180°C for 2 hours to yield primary amines (72% yield) .
  • Step 2: Coupling with 2,6-dimethylmorpholine-4-carbonyl chloride via nucleophilic acyl substitution.
    Key considerations include solvent selection (e.g., DCM for extraction), temperature control to avoid side reactions, and purification via flash chromatography.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., morpholine carbonyl resonance at ~165–170 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂NO₃ at 336.1604).
  • X-ray Crystallography: Resolves 3D conformation using SHELX programs. For example, SHELXL refines torsion angles between fluorenone and morpholine groups .
  • UV/Vis Spectroscopy: NIST data for fluorenone derivatives (λmax ~300–350 nm) helps validate electronic transitions .

Basic: How do the morpholine and fluorenone moieties influence electronic properties?

Answer:

  • Fluorenone Core: Acts as an electron-deficient acceptor (A) due to its conjugated carbonyl group, enabling charge transfer in donor-acceptor (D-A) systems .
  • Morpholine Group: The 2,6-dimethylmorpholine-4-carbonyl moiety introduces steric hindrance and modulates solubility. Its electron-donating nature (via lone pairs on oxygen) enhances polarity, impacting aggregation behavior in solid-state applications.

Advanced: What mechanistic role does this compound play in photocatalyzed [2+2] or [4+2] cycloadditions?

Answer:
As an organophotocatalyst, the fluorenone core undergoes light-induced excitation to generate a radical cation intermediate. This facilitates electron transfer to substrates like alkenes, enabling cycloadditions:

  • Mechanism:
    • Photoexcitation of fluorenone generates a singlet excited state.
    • Electron transfer to trans-anethole forms a radical cation, initiating cycloaddition .
    • Superoxide radical (from O₂) completes the catalytic cycle.
      Applications include synthesizing cyclobutanes (anticancer agents) with yields >80% under optimized light intensity (450 nm) .

Advanced: How can structure-activity relationships (SAR) guide its optimization for anticancer activity?

Answer:

  • Substituent Modification: Replace morpholine with bulkier groups (e.g., piperazine) to enhance target binding.
  • Bioisosterism: Substitute the carbonyl group with thiocarbonyl to improve membrane permeability.
  • Assays: Cytotoxicity screening (e.g., pancreatic cancer cell lines) and molecular docking against kinases (e.g., EGFR) validate SAR . For example, fluorenone analogs show IC₅₀ values <10 µM in PANC-1 cells .

Advanced: What biodegradation pathways are observed for fluorenone derivatives in environmental systems?

Answer:
Microbial degradation proceeds via:

  • Step 1: Monooxygenation at C-9 to form 9H-fluoren-9-ol.
  • Step 2: Dehydrogenation to 9H-fluoren-9-one.
  • Step 3: Dioxygenase-mediated ring cleavage to phthalate derivatives .
    Key enzymes (hydroxylases, specific activity ~0.42–1.28 U/mg) are quantified via LC-MS and isotopic labeling to resolve pathway discrepancies .

Advanced: How does its D-A-D configuration enhance performance in OLEDs?

Answer:
In donor-acceptor-donor (D-A-D) systems:

  • Design: 2,6-Dimethylmorpholine-4-carbonyl (donor) and fluorenone (acceptor) create a small singlet-triplet energy gap (ΔEₛₜ <0.3 eV), enabling thermally activated delayed fluorescence (TADF).
  • Performance: Devices with analogous fluorenone-acridine derivatives achieve external quantum efficiency (EQE) up to 8.9% due to reduced non-radiative decay .

Advanced: How to resolve contradictions in analytical data (e.g., oxidation byproducts)?

Answer:

  • Cross-Validation: Compare GC-TOFMS (in-situ derivatization) with solvent extraction (SE) for oxidized PAHs. For example, 9H-fluoren-9-one shows ±2–11% variation between methods; isotopic standards (e.g., ¹³C-labeled) improve precision .
  • Statistical Analysis: Use PCA (principal component analysis) to identify outliers in batch synthesis data (e.g., inconsistent carbonyl stretching in IR).

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